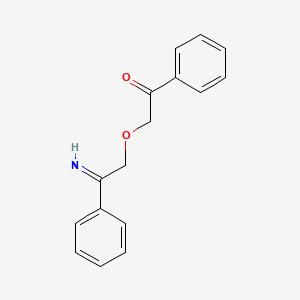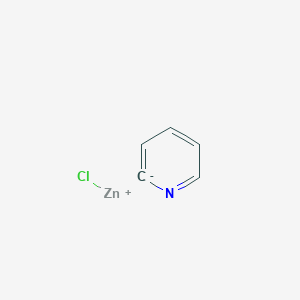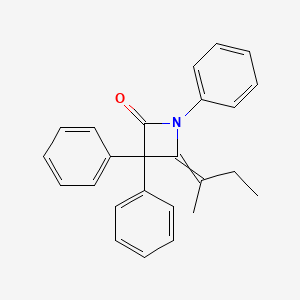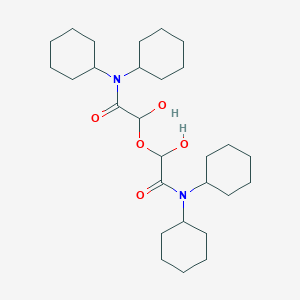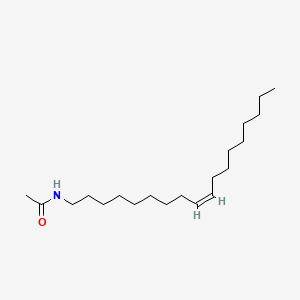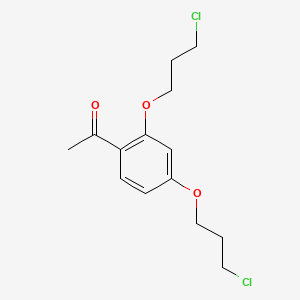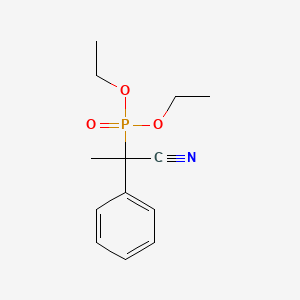
Diethyl (1-cyano-1-phenylethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-cyano-1-phenylethyl)phosphonate is an organic compound with the molecular formula C13H18NO3P. It is a phosphonate ester that contains a cyano group and a phenyl group attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Diethyl (1-cyano-1-phenylethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with a suitable cyano-phenylethyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the halide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Analyse Des Réactions Chimiques
Diethyl (1-cyano-1-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or phosphonates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions
Major Products: The major products formed from these reactions include phosphonic acids, amine derivatives, and substituted phosphonates.
Applications De Recherche Scientifique
Diethyl (1-cyano-1-phenylethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of biologically active phosphonates.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of diethyl (1-cyano-1-phenylethyl)phosphonate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phosphonate ester can undergo hydrolysis to release phosphonic acid derivatives. These reactions can modulate biochemical pathways and influence the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Diethyl (1-cyano-1-phenylethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl cyanomethylphosphonate: This compound has a similar structure but lacks the phenyl group, resulting in different reactivity and applications.
Diethyl 1-phenylethyl phosphonate:
Propriétés
Numéro CAS |
87361-73-7 |
|---|---|
Formule moléculaire |
C13H18NO3P |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-2-phenylpropanenitrile |
InChI |
InChI=1S/C13H18NO3P/c1-4-16-18(15,17-5-2)13(3,11-14)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3 |
Clé InChI |
XAHGYULORVVHDA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)(C#N)C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


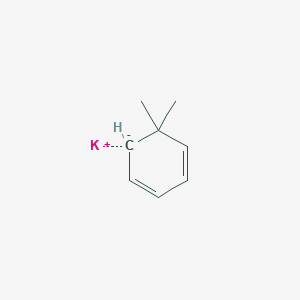
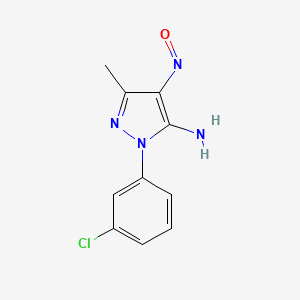
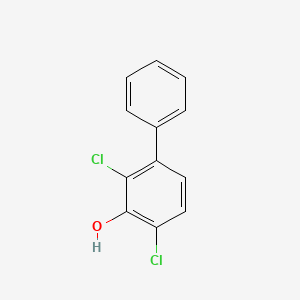
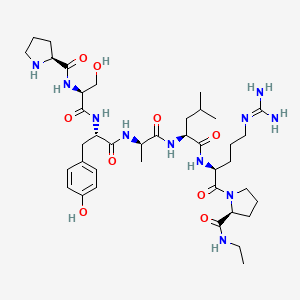
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)
